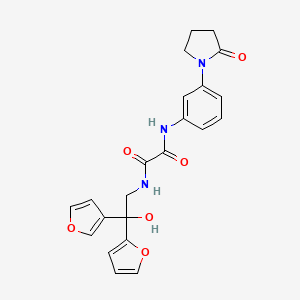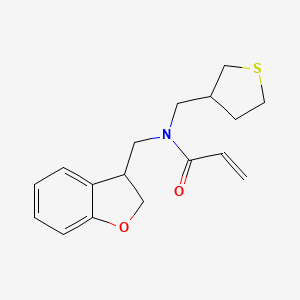![molecular formula C17H19N5O2 B2584320 2-Morpholino-7-(1-phenoxyethyl)[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 338403-69-3](/img/structure/B2584320.png)
2-Morpholino-7-(1-phenoxyethyl)[1,2,4]triazolo[1,5-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Antibacterial Activity
Triazolo[1,5-a]pyrimidine derivatives have been identified as potential antibacterial agents, particularly against Staphylococcus aureus. These compounds are noted for their dual or multiple mechanisms of action, inhibiting critical bacterial enzymes like DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication and cell division. The hybrid structures incorporating 1,2,4-triazolo[1,5-a]pyrimidine motifs have shown promising broad-spectrum antibacterial activity against drug-resistant strains, indicating their significance in addressing antibiotic resistance (Li & Zhang, 2021).
Optical Sensors
Pyrimidine derivatives, including triazolo[1,5-a]pyrimidine, have been employed as recognition units in the synthesis of optical sensors due to their ability to form coordination and hydrogen bonds. These compounds are used as exquisite sensing materials with applications in detecting various biological and chemical substances. The review covering literature from 2005 to 2020 highlights the significance of pyrimidine-based optical sensors in both biological and medicinal applications, showcasing their versatility and utility in scientific research (Jindal & Kaur, 2021).
Central Nervous System (CNS) Acting Drugs
Research has identified functional chemical groups within heterocycles, such as triazolo[1,5-a]pyrimidines, that may serve as lead molecules for synthesizing compounds with potential CNS activity. These compounds have been explored for effects ranging from depression to euphoria and convulsion, highlighting the diverse therapeutic potential of triazolo[1,5-a]pyrimidine derivatives in CNS drug development (Saganuwan, 2017).
Optoelectronic Materials
Triazolo[1,5-a]pyrimidine and related heterocyclic compounds have been investigated for their applications in optoelectronic materials. These compounds are incorporated into π-extended conjugated systems, contributing to the development of luminescent small molecules, chelate compounds, and materials for organic light-emitting diodes (OLEDs) and dye-sensitized solar cells. The incorporation of such heterocycles into optoelectronic materials underscores their importance in advancing technology in this field (Lipunova et al., 2018).
Mecanismo De Acción
Target of Action
Compounds with a similar [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been found to interact with various targets such as rorγt, phd-1, jak1, and jak2 .
Mode of Action
Similar compounds have been shown to act as inverse agonists or inhibitors, suggesting that they may bind to their targets and modulate their activity .
Biochemical Pathways
Compounds with a similar [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been associated with various biological activities, suggesting that they may interact with multiple pathways .
Result of Action
Similar compounds have been associated with various biological activities, suggesting that they may have diverse effects at the molecular and cellular level .
Propiedades
IUPAC Name |
4-[7-(1-phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2/c1-13(24-14-5-3-2-4-6-14)15-7-8-18-16-19-17(20-22(15)16)21-9-11-23-12-10-21/h2-8,13H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJAAGHWHBIKINE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC2=NC(=NN12)N3CCOCC3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(2-methoxy-5-methylphenyl)ethanediamide](/img/structure/B2584248.png)

![5-Methyl-7-[2-(6-methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2584253.png)


![1-(1-(3,4-Dimethoxyphenyl)-4-(phenoxymethyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-2-yl)ethanone](/img/structure/B2584257.png)
